molecular formula C6H6ClN3O B6277560 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride CAS No. 2763755-31-1

1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride

Cat. No.: B6277560
CAS No.: 2763755-31-1
M. Wt: 171.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride typically involves the formation of the pyrazole ring followed by its fusion with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These reactions are usually carried out under acidic conditions and require careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound often involve the use of solid acid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H). This catalyst has been shown to improve the efficiency of the reaction and provide good yields under mild conditions . The use of ethanol as a solvent and room temperature conditions further simplifies the process and makes it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings .

Scientific Research Applications

Properties

CAS No.

2763755-31-1

Molecular Formula

C6H6ClN3O

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.